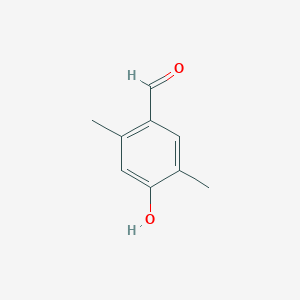

4-Hydroxy-2,5-dimethylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-2,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIMLVMYIYSMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510884 | |

| Record name | 4-Hydroxy-2,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85231-15-8 | |

| Record name | 4-Hydroxy-2,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2,5-dimethyl-benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-2,5-dimethylbenzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2,5-dimethylbenzaldehyde

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and includes detailed experimental methodologies.

Quantitative Physical Properties

The known physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [2][3][4] |

| Appearance | Colorless crystalline solid | [1] |

| Odor | Distinctive aromatic odor | [1] |

| Melting Point | 61-63 °C | [1] |

| Boiling Point | 142-144 °C[1] 272.7 ± 35.0 °C (at 760 mmHg) | [3] |

| Density | 1.13 g/cm³ | [1][3] |

| Flash Point | 113.8 ± 18.5 °C | [3] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below is a synthesis protocol for this compound, as specific protocols for the determination of its physical properties were not detailed in the surveyed literature.

Synthesis of this compound from 4-methoxy-2,5-dimethylbenzaldehyde[5]

This procedure outlines the demethylation of 4-methoxy-2,5-dimethylbenzaldehyde to yield the target compound.

Materials:

-

4-methoxy-2,5-dimethylbenzaldehyde (1.24 g, 7.55 mmol)

-

Anhydrous dichloromethane (12 mL)

-

Pure boron tribromide (1.75 g, 18.5 mmol)

-

Ice (150 g)

Procedure:

-

Dissolve 4-methoxy-2,5-dimethylbenzaldehyde in anhydrous dichloromethane.

-

Slowly add pure boron tribromide dropwise to the solution while stirring. The formation of a tan-colored precipitate will be observed.

-

Continue stirring the resulting suspension at room temperature for 5 days.

-

After the reaction is complete, carefully pour the homogeneous reaction mixture into ice.

-

Once the ice has completely melted, isolate the solid product, 2,5-dimethyl-4-hydroxybenzaldehyde, by filtration.

-

Dry the product to obtain the final compound. This protocol reported a quantitative yield.

Product Characterization:

-

¹H-NMR (400 MHz, DMSO-d6): δ= 10.40 (s, 1H), 9.98 (s, 1H), 7.54 (s, 1H), 6.68 (s, 1H), 3.36 (s, 1H), 2.49 (s, 3H), 2.13 (s, 3H)[5].

Visualized Experimental Workflow

The following diagram illustrates the synthesis workflow described in the experimental protocol section.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzaldehyde

Introduction

4-Hydroxy-2,5-dimethylbenzaldehyde (CAS No: 85231-15-8) is an aromatic organic compound characterized by a benzaldehyde scaffold substituted with a hydroxyl group and two methyl groups.[1][2] With the molecular formula C9H10O2, it serves as a valuable intermediate in various fields of organic synthesis.[1][3] Its structural features, particularly the reactive aldehyde and phenolic hydroxyl groups, make it a versatile building block for more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic data, reactivity, and potential applications, with a focus on its relevance to researchers in chemistry and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a crystalline solid with a distinct aromatic odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 85231-15-8 | [2][4][5] |

| Molecular Formula | C9H10O2 | [1][2][5] |

| Molecular Weight | 150.17 g/mol | [2][5][6] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 61-63 °C | [1] |

| Boiling Point | 142-144 °C | [1] |

| 272.7 ± 35.0 °C at 760 mmHg | [5] | |

| Density | 1.13 g/cm³ | [1][5] |

| SMILES | CC1=CC(=C(C=C1O)C)C=O | [3] |

| InChIKey | XLIMLVMYIYSMIQ-UHFFFAOYSA-N | [3] |

Synthesis Protocols and Workflows

The synthesis of this compound can be achieved through several routes, most notably via the demethylation of its methoxy precursor or the formylation of the corresponding phenol.

Demethylation of 4-Methoxy-2,5-dimethylbenzaldehyde

A common and effective method involves the cleavage of the methyl ether in 4-methoxy-2,5-dimethylbenzaldehyde using a strong Lewis acid like boron tribromide.[4]

-

Materials: 4-methoxy-2,5-dimethylbenzaldehyde (1.24 g, 7.55 mmol), anhydrous dichloromethane (12 mL), boron tribromide (1.75 g, 18.5 mmol), ice (150 g).[4]

-

Procedure:

-

Dissolve 4-methoxy-2,5-dimethylbenzaldehyde in anhydrous dichloromethane under an inert atmosphere.[4]

-

Slowly add pure boron tribromide dropwise to the stirred solution. A tan-colored precipitate may form during the addition.[4]

-

Stir the resulting suspension at room temperature for 5 days to ensure the reaction goes to completion.[4]

-

Carefully pour the reaction mixture into a beaker containing 150 g of ice to quench the reaction.[4]

-

Once the ice has completely melted, isolate the solid product, this compound, by filtration.[4]

-

Dry the product to yield the final compound. This procedure has been reported to provide a quantitative yield.[4]

-

Caption: Workflow for the synthesis of this compound.

Carbonylation of p-Methylphenol

An alternative approach involves the carbonylation of p-methylphenol, where the compound reacts with formaldehyde under specific conditions to introduce the aldehyde group.[1] While less detailed in available literature, this method represents a direct formylation pathway.

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of the compound.

¹H-NMR Spectroscopy

The proton NMR spectrum provides definitive structural information.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.40 | Singlet | 1H | Phenolic Hydroxyl (-OH) |

| 9.98 | Singlet | 1H | Aldehyde Proton (-CHO) |

| 7.54 | Singlet | 1H | Aromatic Proton (Ar-H) |

| 6.68 | Singlet | 1H | Aromatic Proton (Ar-H) |

| 2.49 | Singlet | 3H | Methyl Group (-CH3) |

| 2.13 | Singlet | 3H | Methyl Group (-CH3) |

| Spectrum acquired in DMSO-d6 at 400 MHz.[4] |

Mass Spectrometry

Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts.[3]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 151.07536 |

| [M+Na]⁺ | 173.05730 |

| [M-H]⁻ | 149.06080 |

| [M]⁺ | 150.06753 |

| Data calculated using CCSbase.[3] |

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by its aldehyde and hydroxyl functional groups, making it a valuable scaffold in medicinal chemistry.

-

As a Synthetic Intermediate: It is an important intermediate for synthesizing various organic molecules, including pharmaceuticals, pigments, and dyes.[1] Its structure is analogous to other substituted hydroxybenzaldehydes that are key precursors in drug manufacturing, such as 4-hydroxy-3,5-dimethylbenzaldehyde, an intermediate for the HIV drug Etravirine.[6]

-

Reactions of the Aldehyde Group: The aldehyde functional group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form Schiff bases.[7] Schiff bases derived from substituted benzaldehydes are widely explored for their potential anticancer and antimicrobial activities.[7]

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. These modifications are often used in drug design to modulate a compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.[7]

-

Potential as a Bioactive Scaffold: Benzaldehyde derivatives are investigated for various therapeutic applications. For instance, benzyloxybenzaldehyde derivatives have been studied as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme linked to cancer.[8] The core structure of this compound provides a foundation for developing novel enzyme inhibitors and other bioactive agents.[9]

Caption: Logical relationships of the compound's functional groups to potential applications.

Safety and Handling

This compound is classified as an irritating compound.[1] Standard laboratory safety protocols should be strictly followed during handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat to avoid contact with skin and eyes.[1]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[1]

-

Storage: Store in a cool, dry place away from high temperatures and sources of ignition.[1] A storage temperature of -20°C is also recommended.[2]

Conclusion

This compound is a well-characterized aromatic compound with significant utility as a chemical intermediate. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive building block for creating a diverse range of molecules. For researchers in drug discovery and medicinal chemistry, it represents a valuable scaffold for the development of novel therapeutic agents, leveraging established structure-activity relationships of related benzaldehyde derivatives.

References

- 1. chembk.com [chembk.com]

- 2. usbio.net [usbio.net]

- 3. PubChemLite - 4-hydroxy-2,5-dimethyl-benzaldehyde (C9H10O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 85231-15-8 [chemicalbook.com]

- 5. This compound | CAS#:85231-15-8 | Chemsrc [chemsrc.com]

- 6. innospk.com [innospk.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. What Can’t 2,5-Dihydroxybenzaldehyde Do? Scientists Are Stunned by Its Versatility - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzaldehyde (CAS: 85231-15-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2,5-dimethylbenzaldehyde, a key organic intermediate. The document details its physicochemical properties, spectroscopic profile, a verified synthesis protocol, and its applications in various fields of chemical synthesis.

Core Chemical and Physical Properties

This compound is a crystalline solid characterized by a distinct aromatic odor.[1] It serves as a versatile precursor in organic synthesis.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 85231-15-8 | [1][3] |

| Molecular Formula | C₉H₁₀O₂ | [1][3] |

| Molecular Weight | 150.17 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,5-dimethyl-4-hydroxybenzaldehyde, 4-Formyl-2,5-dimethylphenol | [1] |

| Appearance | Crystalline powder/solid | [1] |

| Melting Point | 61-63 °C | [1] |

| Boiling Point | 142-144 °C | [1] |

| Density | 1.13 g/cm³ | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C | [1] |

Spectroscopic Data Profile

The structural identity of this compound is confirmed by various spectroscopic methods. The available data is summarized below.

| Spectroscopic Data | Observed Peaks / Values | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) = 10.40 (s, 1H, -OH), 9.98 (s, 1H, -CHO), 7.54 (s, 1H, Ar-H), 6.68 (s, 1H, Ar-H), 2.49 (s, 3H, -CH₃), 2.13 (s, 3H, -CH₃). | |

| Mass Spectrometry (Predicted) | Predicted m/z values for adducts: [M+H]⁺: 151.07536, [M+Na]⁺: 173.05730, [M-H]⁻: 149.06080. The monoisotopic mass is 150.06808 Da. | [5] |

| Infrared (IR) Spectroscopy | While specific IR data for this compound is not readily available, related dimethylbenzaldehydes show characteristic peaks for C=O stretching, C-H stretching, and C-H bending modes associated with the aldehyde and methyl groups, as well as vibrations from the phenyl ring. | [6] |

Synthesis Experimental Protocol

A common and effective method for the synthesis of this compound involves the demethylation of its methoxy precursor.

Reaction: Synthesis of 2,5-dimethyl-4-hydroxybenzaldehyde from 2,5-dimethyl-p-anisaldehyde.

Materials and Equipment:

-

4-methoxy-2,5-dimethylbenzaldehyde (1.24 g, 7.55 mmol)

-

Anhydrous dichloromethane (12 mL)

-

Boron tribromide (BBr₃) (1.75 g, 18.5 mmol)

-

Ice (150 g)

-

Stirring apparatus

-

Filtration equipment

Procedure:

-

Dissolve 4-methoxy-2,5-dimethylbenzaldehyde (1.24 g) in 12 mL of anhydrous dichloromethane in a suitable reaction flask.

-

Under continuous stirring, slowly add pure boron tribromide (1.75 g) dropwise to the solution. The formation of a tan-colored precipitate will be observed.

-

Allow the resulting suspension to stir at room temperature for a period of 5 days.

-

Upon completion of the reaction, carefully pour the now homogeneous reaction mixture into 150 g of ice.

-

After the ice has completely melted, isolate the solid product, 2,5-dimethyl-4-hydroxybenzaldehyde, by filtration.

-

Dry the collected solid to yield the final product (1.28 g, quantitative yield).

Applications and Biological Context

Currently, there is limited specific information in peer-reviewed literature detailing the direct biological activity or involvement of this compound in cellular signaling pathways. Its primary documented role is as a crucial chemical intermediate.[1][2]

It is utilized in the synthesis of a variety of more complex molecules, including:

-

Pharmaceuticals: Serves as a building block for various drug candidates.[1]

-

Pigments and Dyes: Acts as a raw material in the production of coloring agents.[1][2]

-

Fragrances and Preservatives: Used in the formulation of fragrances and as a preservative.[1][2]

While this compound itself lacks extensive biological characterization, other benzaldehyde derivatives have shown notable anti-inflammatory effects, for instance, by suppressing the MAPK signaling pathway.[7] Research into related compounds like 2-hydroxy-4-methoxybenzaldehyde has also revealed significant antimicrobial and antifungal properties.[8] These findings suggest that this compound could be a valuable scaffold for developing novel therapeutic agents, warranting further investigation into its biological profile.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the logical role of this compound as a chemical intermediate.

Caption: Synthesis workflow for this compound.

Caption: Role as a versatile chemical intermediate in synthesis.

References

- 1. 4-Hydroxy-2,5-dimethoxybenzaldehyde | C9H10O4 | CID 14920977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. usbio.net [usbio.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. PubChemLite - 4-hydroxy-2,5-dimethyl-benzaldehyde (C9H10O2) [pubchemlite.lcsb.uni.lu]

- 6. ias.ac.in [ias.ac.in]

- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Hydroxy-2,5-dimethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-2,5-dimethylbenzaldehyde (CAS No. 85231-15-8), a valuable intermediate in organic synthesis. This document presents available experimental and predicted data for proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and a visual representation of a key synthetic pathway are included to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.40 | Singlet | 1H | Aldehyde (-CHO) |

| 9.98 | Singlet | 1H | Phenolic Hydroxyl (-OH) |

| 7.54 | Singlet | 1H | Aromatic (Ar-H) |

| 6.68 | Singlet | 1H | Aromatic (Ar-H) |

| 2.49 | Singlet | 3H | Methyl (-CH₃) |

| 2.13 | Singlet | 3H | Methyl (-CH₃) |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehyde Carbonyl (C=O) |

| ~160 | Aromatic Carbon (C-OH) |

| ~135 | Aromatic Carbon (C-CHO) |

| ~132 | Aromatic Carbon (C-CH₃) |

| ~129 | Aromatic Carbon (C-CH₃) |

| ~125 | Aromatic Carbon (CH) |

| ~116 | Aromatic Carbon (CH) |

| ~21 | Methyl Carbon (-CH₃) |

| ~16 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available in the searched literature. The expected characteristic absorption bands are predicted based on the functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H stretch (phenolic) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (methyl) |

| ~2820 and ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretches |

| ~1250 | Medium | C-O stretch (phenol) |

Mass Spectrometry (MS)

The following predicted data pertains to the mass-to-charge ratios (m/z) of various adducts of this compound, which has a monoisotopic mass of 150.06808 Da.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 151.07536 |

| [M+Na]⁺ | 173.05730 |

| [M-H]⁻ | 149.06080 |

| [M+NH₄]⁺ | 168.10190 |

| [M+K]⁺ | 189.03124 |

| [M]⁺ | 150.06753 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 5-10 mg of the solid this compound in a deuterated solvent, such as DMSO-d₆. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For solid samples, a common method is the preparation of a thin solid film. A small amount of this compound is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains. The IR spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds. The solid sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer.

Synthesis Workflow Visualization

The following diagram illustrates a common synthetic route to this compound from 4-Methoxy-2,5-dimethylbenzaldehyde.

Caption: Synthesis of this compound.

An In-Depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2,5-dimethylbenzaldehyde, a key aromatic aldehyde intermediate. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes available spectroscopic data. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Compound Properties

This compound, with the CAS Number 85231-15-8, is a disubstituted aromatic aldehyde.[1] Its structural and physical properties make it a versatile reagent in various chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 61-63 °C | [2] |

| Boiling Point | 142-144 °C | [2] |

| Density | 1.13 g/cm³ | [2] |

| IUPAC Name | This compound | |

| Synonyms | 2,5-dimethyl-4-hydroxybenzaldehyde, 4-Formyl-2,5-dimethylphenol | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

| Spectrum Type | Data |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ (ppm) = 10.40 (s, 1H), 9.98 (s, 1H), 7.54 (s, 1H), 6.68 (s, 1H), 2.49 (s, 3H), 2.13 (s, 3H)[3] |

| Mass Spectrometry (Predicted) | [M+H]⁺: 151.07536, [M+Na]⁺: 173.05730, [M-H]⁻: 149.06080[4] |

Experimental Protocols

The synthesis of this compound is critical for its application in further chemical reactions. A general and effective method involves the demethylation of the corresponding methoxy-substituted benzaldehyde.

Synthesis of this compound from 2,5-Dimethyl-p-anisaldehyde[3]

This procedure details the demethylation of 4-methoxy-2,5-dimethylbenzaldehyde using boron tribromide.

Materials:

-

4-methoxy-2,5-dimethylbenzaldehyde (2,5-Dimethyl-p-anisaldehyde)

-

Anhydrous dichloromethane (DCM)

-

Boron tribromide (BBr₃)

-

Ice

Procedure:

-

Dissolve 4-methoxy-2,5-dimethylbenzaldehyde (1.24 g, 7.55 mmol) in anhydrous dichloromethane (12 mL).

-

Slowly add pure boron tribromide (1.75 g, 18.5 mmol) dropwise to the solution while stirring. The formation of a tan-colored precipitate will be observed.

-

Continue stirring the resulting suspension at room temperature for 5 days.

-

After the reaction is complete, carefully pour the homogeneous reaction mixture into ice (150 g).

-

Once the ice has completely melted, isolate the solid product, 2,5-dimethyl-4-hydroxybenzaldehyde, by filtration.

-

Dry the product to yield the final compound (1.28 g, quantitative yield).

Synthetic Workflow and Applications

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[2] Its aldehyde and hydroxyl functionalities allow for a variety of subsequent chemical modifications. The synthesis protocol described above is a key step in accessing this versatile building block.

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented in readily available literature, its structural motifs are present in various bioactive molecules. Benzaldehyde derivatives are known to be precursors for a wide range of pharmaceuticals. For instance, substituted benzaldehydes are key starting materials in the synthesis of chalcones and pyrazoline derivatives, which have been investigated for their anticancer properties.[5] The presence of both a hydroxyl and an aldehyde group on the benzene ring makes this compound a valuable scaffold for creating libraries of compounds for biological screening in drug discovery programs.[6]

References

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 85231-15-8 [chemicalbook.com]

- 4. PubChemLite - 4-hydroxy-2,5-dimethyl-benzaldehyde (C9H10O2) [pubchemlite.lcsb.uni.lu]

- 5. dovepress.com [dovepress.com]

- 6. What Can’t 2,5-Dihydroxybenzaldehyde Do? Scientists Are Stunned by Its Versatility - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

An In-depth Technical Guide to the Solubility of 4-Hydroxy-2,5-dimethylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Hydroxy-2,5-dimethylbenzaldehyde, a key intermediate in various synthetic processes. Understanding the solubility of this compound is crucial for its application in drug discovery, synthesis of dyes and pigments, and as a fragrance component.[1] This document outlines the available solubility data, presents a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors including the chemical structure of the solute and solvent (polarity), temperature, and pressure. For aromatic aldehydes like this compound, the presence of both a polar hydroxyl group and a carbonyl group, as well as a nonpolar dimethylated benzene ring, results in a nuanced solubility profile across different organic solvents.[2][3] The hydrogen bonding capability of the hydroxyl group and the dipole-dipole interactions of the carbonyl group generally allow for solubility in polar solvents.[2][3]

Qualitative Solubility Data

| Organic Solvent | Qualitative Solubility |

| Dichloromethane | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

This data is based on information from chemical suppliers and general knowledge of similar compounds.

The general trend for aldehydes and ketones is that their solubility in water decreases as the carbon chain length increases.[3] However, they are typically soluble in a range of organic solvents.[3]

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[4][5] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Stoppered flasks or vials

-

Shaker or orbital incubator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the flasks in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6] The time required for equilibration can vary depending on the compound and solvent system.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed to let the undissolved solid settle.[4]

-

To separate the saturated solution from the excess solid, either centrifuge the samples or filter an aliquot of the supernatant through a chemically inert filter (e.g., PTFE) with a pore size of 0.45 µm or smaller.[6][7] This step is critical to prevent undissolved particles from interfering with the concentration measurement.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear, saturated solution with the respective solvent to bring the concentration within the linear range of the analytical instrument.[6]

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[6][8]

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent to quantify the amount in the experimental samples.[6][7]

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

-

A modified version of the shake-flask method involves heating the solution to accelerate dissolution and then allowing it to cool and equilibrate, which can shorten the time required to reach saturation.[9]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its qualitative solubility in solvents like dichloromethane, DMSO, and methanol is known. For drug development and process chemistry, where precise solubility is paramount, the standardized shake-flask method provides a robust framework for experimental determination. The detailed protocol and workflow provided in this guide offer a comprehensive approach for researchers and scientists to accurately measure the solubility of this compound, facilitating its effective use in further research and development.

References

- 1. chembk.com [chembk.com]

- 2. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzaldehyde: Synthesis, History, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,5-dimethylbenzaldehyde is a substituted aromatic aldehyde that has garnered interest as a versatile chemical intermediate in the synthesis of a variety of organic compounds. This technical guide provides a comprehensive overview of its discovery and historical synthesis, alongside a detailed examination of its known and potential biological activities. While specific research on this compound is limited, this document collates available data on its synthesis and explores the bioactivities of structurally related compounds to inform future research and development endeavors. This guide includes detailed experimental protocols for key synthetic methods and relevant bioassays, quantitative data summaries, and visualizations of synthetic pathways to serve as a valuable resource for professionals in the field of medicinal chemistry and drug discovery.

Introduction

This compound, a derivative of benzaldehyde with hydroxyl and methyl substituents on the aromatic ring, represents a class of phenolic aldehydes that are of significant interest in organic synthesis and medicinal chemistry. The presence of the reactive aldehyde and hydroxyl functionalities allows for a wide range of chemical modifications, making it a valuable scaffold for the development of novel compounds with potential therapeutic applications. This guide aims to provide a thorough understanding of the discovery, synthesis, and known biological context of this compound, thereby facilitating further scientific exploration.

Discovery and History of Synthesis

The definitive first synthesis of this compound is not prominently documented in readily available literature, suggesting its initial preparation was likely part of broader studies on the formylation of phenols, a common class of reactions in organic chemistry. The most probable and historically significant route to its synthesis is the formylation of 2,5-dimethylphenol. Several classical formylation reactions could have been employed for its initial preparation.

One of the common methods for the synthesis of hydroxybenzaldehydes is through the Reimer-Tiemann reaction , which involves the ortho-formylation of phenols by treatment with chloroform in a basic solution. Another classical method is the Gattermann reaction , which utilizes hydrogen cyanide and a Lewis acid catalyst to formylate aromatic compounds. The Duff reaction , employing hexamethylenetetramine as the formylating agent, is also a viable method for the synthesis of hydroxybenzaldehydes.

More contemporary methods have also been described for the synthesis of this compound. These include the formylation of 2,5-dimethylphenol using dichloromethyl methyl ether and a Lewis acid like aluminum chloride, and the use of alkyl orthoformates, which has been reported to yield the desired product.

Synthetic Protocols

Synthesis via Formylation of 2,5-Dimethylphenol with Dichloromethyl Methyl Ether

This method utilizes a strong electrophile generated in situ to achieve the formylation of the electron-rich phenol ring.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,5-dimethylphenol in a suitable anhydrous solvent (e.g., dichloromethane), add 1.1 equivalents of aluminum chloride (AlCl₃) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Cool the mixture in an ice bath and slowly add 1.1 equivalents of dichloromethyl methyl ether.

-

Reaction Progression: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis via Demethylation of 4-Methoxy-2,5-dimethylbenzaldehyde

This approach involves the cleavage of a methyl ether to unmask the phenolic hydroxyl group.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-methoxy-2,5-dimethylbenzaldehyde in an anhydrous solvent such as dichloromethane under an inert atmosphere.

-

Addition of Demethylating Agent: Cool the solution to 0 °C and add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Quenching: Once the reaction is complete, carefully quench it by pouring it into a mixture of ice and water.

-

Isolation: The product may precipitate out of the solution and can be collected by filtration. If not, extract the aqueous layer with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Biological Activities and Potential Applications

While specific and extensive biological studies on this compound are not widely published, the broader class of hydroxybenzaldehydes is known to exhibit a range of biological activities. Research on structurally similar compounds provides insights into the potential applications of this compound in drug discovery.

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. A Schiff base derivative of the isomeric 2-hydroxy-5-methylbenzaldehyde has been shown to possess antibacterial and antifungal activities. This suggests that this compound and its derivatives could be promising candidates for the development of new antimicrobial agents. The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.

Enzyme Inhibition

Derivatives of benzaldehyde have been investigated as inhibitors of various enzymes. For instance, several hydroxybenzaldehyde analogues have been studied as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. The substitution pattern on the benzaldehyde ring plays a crucial role in the inhibitory activity.

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests that it may possess antioxidant properties by acting as a radical scavenger. The antioxidant capacity of phenolic compounds is a key area of research due to their potential to mitigate oxidative stress-related diseases.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative biological data (e.g., IC₅₀ or MIC values) for this compound. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Synthetic Yields of this compound

| Starting Material | Formylation Method | Reported Yield (%) |

| 2,5-Dimethylphenol | Alkyl Orthoformates | 41 |

Table 2: Template for Antimicrobial Activity Data (MIC in µg/mL)

| Microbial Strain | This compound | Positive Control |

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Candida albicans |

Table 3: Template for Enzyme Inhibition Data (IC₅₀ in µM)

| Enzyme | This compound | Positive Control |

| α-Glucosidase | ||

| α-Amylase |

Experimental Protocols for Biological Assays

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

Protocol:

-

Preparation of Reagents: Prepare a stock solution of this compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Assay: In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Visualizations

Synthetic Pathways

Caption: Synthetic routes to this compound.

General Workflow for Biological Screening

Caption: A general workflow for the biological screening of novel compounds.

Conclusion

This compound is a readily accessible synthetic intermediate with potential for further development in medicinal chemistry. While its own biological profile is not yet extensively characterized, the known activities of related hydroxybenzaldehyde derivatives suggest that it may possess valuable antimicrobial, enzyme inhibitory, and antioxidant properties. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of this and similar compounds. The detailed protocols and data templates are intended to streamline future investigations and contribute to the discovery of novel therapeutic agents. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound.

Potential Research Areas for 4-Hydroxy-2,5-dimethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2,5-dimethylbenzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug discovery. Its chemical structure, featuring a reactive aldehyde group and a phenolic hydroxyl group, makes it an attractive scaffold for the synthesis of novel bioactive molecules. While direct research on the biological activities of this compound is limited, the known pharmacological effects of structurally similar compounds, such as 4-hydroxybenzaldehyde and other benzaldehyde derivatives, suggest several promising avenues for investigation. This technical guide outlines potential research areas, provides detailed experimental protocols for key assays, and presents visualizations of relevant workflows and signaling pathways to facilitate further research and development.

Physicochemical Properties and Synthesis

A solid understanding of the compound's fundamental properties is crucial for its application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 85231-15-8 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | 98% | [2] |

Synthesis of this compound

Another potential route could be the oxidation of the corresponding p-cresol derivative.[4]

General Experimental Protocol for Synthesis (Hypothetical, based on related syntheses):

A detailed protocol for the synthesis of 2,5-dimethoxybenzaldehyde, a related compound, involves the formylation of 4-methoxyphenol using the Reimer-Tiemann method, followed by methylation.[3][5] A similar approach could be adapted for this compound starting from 2,5-dimethylphenol.

Potential Research Areas and Experimental Protocols

Based on the biological activities of structurally related benzaldehyde derivatives, the following areas present significant research opportunities for this compound.

Anticancer Activity

Rationale: Various benzaldehyde derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[6][7][8][9] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[10]

Table 2: Cytotoxicity of Benzaldehyde Derivatives Against Human Cancer Cell Lines (IC₅₀ in µM)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Benzaldehyde | Human Lymphocytes | > 50 µg/mL (approx. 471 µM) showed toxicity | [8] |

| β-Cyclodextrin benzaldehyde (CDBA) | HL-60 (Leukemia) | Not specified, but most sensitive | [6] |

| β-Cyclodextrin benzaldehyde (CDBA) | HSC-2, HSC-3, HSC-4 (Oral Squamous Carcinoma) | Less sensitive than HL-60 | [6] |

| β-Cyclodextrin benzaldehyde (CDBA) | T98G, U87MG (Glioblastoma) | Less sensitive than HL-60 | [6] |

Key Research Questions:

-

Does this compound exhibit cytotoxicity against various cancer cell lines?

-

What is the IC₅₀ value for its cytotoxic effect?

-

Does it induce apoptosis or other forms of cell death?

-

Which signaling pathways are modulated by this compound in cancer cells?

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12][13][14][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity

Rationale: Phenolic compounds, including various benzaldehydes, are known to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16][17][18]

Key Research Questions:

-

Does this compound inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages?

-

Does it suppress the expression of iNOS and COX-2 at the protein and mRNA levels?

-

Does it modulate the production of pro-inflammatory cytokines like TNF-α and IL-6?

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[19][20][21][22][23]

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

References

- 1. usbio.net [usbio.net]

- 2. mdpi.com [mdpi.com]

- 3. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rgcc-international.com [rgcc-international.com]

- 10. benchchem.com [benchchem.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. texaschildrens.org [texaschildrens.org]

- 13. atcc.org [atcc.org]

- 14. researchgate.net [researchgate.net]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzaldehyde Derivatives and Analogues for Researchers and Drug Development Professionals

An Introduction to a Versatile Scaffold: 4-Hydroxy-2,5-dimethylbenzaldehyde serves as a valuable chemical intermediate in the synthesis of a diverse range of derivatives and analogues. This substituted benzaldehyde, characterized by a hydroxyl group and two methyl groups on the benzene ring, provides a foundational structure for the development of novel compounds with potential therapeutic applications. Its derivatives have been explored for their biological activities, including anticancer and antimicrobial properties. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core typically involves the modification of its aldehyde functional group. Two common classes of derivatives, Schiff bases and chalcones, are readily synthesized through well-established condensation reactions.

General Synthesis of Schiff Base Derivatives:

Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde. In the context of this compound, this involves reacting the aldehyde with various substituted primary amines.

-

Reaction: this compound + R-NH₂ → 4-Hydroxy-2,5-dimethylphenyl-methanimine derivative + H₂O

-

Catalyst: The reaction is often catalyzed by an acid.

-

Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol, and may require heating.

General Synthesis of Chalcone Derivatives:

Chalcones are synthesized via the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with an acetophenone in the presence of a base.

-

Reaction: this compound + Substituted Acetophenone → Chalcone derivative + H₂O

-

Catalyst: A base, such as sodium hydroxide, is commonly used.

-

Conditions: The reaction is often performed in a solvent like ethanol at room temperature.[1][2] Grinding techniques under solvent-free conditions have also been reported as an environmentally benign alternative.[2][3]

Biological Activities and Therapeutic Potential

Derivatives of hydroxybenzaldehydes have demonstrated a range of biological activities, suggesting their potential as scaffolds for the development of new therapeutic agents. The primary areas of investigation include their anticancer and antimicrobial properties.

Anticancer Activity

Substituted benzaldehyde derivatives have shown promise as anticancer agents. While specific data for this compound derivatives is limited in publicly available literature, studies on structurally related compounds provide valuable insights into their potential. For instance, various dihydroxybenzaldehyde derivatives have exhibited cytotoxic effects against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Substituted Benzaldehyde Derivatives against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

| 2,3-Dihydroxybenzaldehyde | Glioblastoma (SF-295) | 1.34 |

| Ovarian (OVCAR-8) | 1.15 | |

| Colon (HCT-116) | 1.09 | |

| Leukemia (HL-60) | 0.36 | |

| 2,5-Dihydroxybenzaldehyde | Glioblastoma (SF-295) | 1.51 |

| Ovarian (OVCAR-8) | 1.29 | |

| Colon (HCT-116) | 1.17 | |

| Leukemia (HL-60) | 0.42 | |

| 3,5-Dichlorosalicylaldehyde | Glioblastoma (SF-295) | 2.11 |

| Ovarian (OVCAR-8) | 1.98 | |

| Colon (HCT-116) | 1.76 | |

| Leukemia (HL-60) | 0.89 | |

| 5-Nitrosalicylaldehyde | Glioblastoma (SF-295) | 4.75 |

| Ovarian (OVCAR-8) | 3.98 | |

| Colon (HCT-116) | 3.12 | |

| Leukemia (HL-60) | 1.54 |

Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[4] It is important to note that the anticancer activity of these compounds can be influenced by the specific cell line and the experimental conditions.

Antimicrobial Activity

Benzaldehyde and its derivatives are known for their antimicrobial properties.[5] The antimicrobial efficacy is often dependent on the substitution pattern on the aromatic ring. Studies on various hydroxy- and methoxy-substituted benzaldehydes have demonstrated their activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Substituted Benzaldehyde Derivatives

| Compound | Microorganism | MIC (mg/mL) |

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC₅₀: 500 |

| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC₅₀: 500 |

| 2,4,6-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 0.25 |

| 3,4,5-Trimethoxybenzaldehyde | Escherichia coli | 21 mm zone of inhibition at 1 mg/mL |

MIC₅₀ represents the minimum inhibitory concentration required to inhibit the growth of 50% of isolates.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of this compound derivatives. The following are generalized protocols based on standard laboratory procedures.

Synthesis Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes a general method for the synthesis of chalcone derivatives from this compound.

-

Dissolution: Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

-

Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide, to the reaction mixture with constant stirring.

-

Reaction: Continue stirring at room temperature for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Precipitation: Pour the reaction mixture into cold water to precipitate the chalcone product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.[1][2]

Biological Evaluation Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours to allow the compounds to exert their effects.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[4]

Biological Evaluation Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and make serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) in the growth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Mechanistic Insights and Signaling Pathways

The biological activities of benzaldehyde derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Anticancer Mechanism of Action

The anticancer effects of benzaldehyde derivatives are thought to be multifactorial. They have been shown to suppress several major signaling pathways that are often hyperactivated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[4][8] Inhibition of these pathways can lead to a reduction in cell proliferation, survival, and metastasis. Furthermore, some benzaldehyde derivatives have been found to regulate the interaction of 14-3-3ζ with its client proteins, which are involved in promoting tumor growth and resistance to therapy.[8][9]

Antimicrobial Mechanism of Action

The antimicrobial action of many benzaldehyde derivatives is believed to involve the disruption of the microbial cell membrane. This disruption can lead to the leakage of essential intracellular components, ultimately resulting in cell death. The presence of hydroxyl groups on the benzene ring is often considered crucial for this activity.[7][10]

Visualizing the Science

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and signaling pathways described in this guide.

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Putative anticancer signaling pathways modulated by benzaldehyde derivatives.

Caption: Proposed mechanism of antimicrobial action for benzaldehyde derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a class of compounds with significant potential for drug discovery and development. Their straightforward synthesis and promising, albeit still largely unexplored, biological activities make them attractive targets for further research. While studies on related hydroxybenzaldehyde analogues have provided a solid foundation, there is a clear need for more focused investigations into the specific anticancer and antimicrobial properties of derivatives of the this compound core. Future research should aim to synthesize and screen a wider range of these derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their optimization as potential therapeutic agents.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial, and QSAR studies of substituted benzamides. | Sigma-Aldrich [merckmillipore.com]

An In-Depth Technical Guide to the Reactivity Profile of 4-Hydroxy-2,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and potential biological activities of 4-Hydroxy-2,5-dimethylbenzaldehyde. It is a substituted aromatic aldehyde with potential applications as a building block in organic synthesis and as a scaffold in medicinal chemistry. This document details its synthesis, characteristic chemical reactions, and available biological data, presenting quantitative information in structured tables and illustrating key processes with diagrams. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1][2][3] Its structure consists of a benzene ring substituted with a hydroxyl group, an aldehyde group, and two methyl groups at positions 2 and 5.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][3] |

| Melting Point | 61-63 °C | [4] |

| Boiling Point | 142-144 °C | [4] |

| Density | 1.13 g/cm³ | [4] |

| Appearance | Colorless crystalline solid | [4] |

| CAS Number | 85231-15-8 | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 2,5-dimethylphenol. Two classical methods for the formylation of phenols are the Reimer-Tiemann reaction and the Duff reaction.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols by reaction with chloroform in a basic solution.[1][5][6] The reaction proceeds through the formation of a dichlorocarbene intermediate.[5][6]

Experimental Protocol (General for Phenols): [5]

-

Dissolve the phenol (1.0 equiv) and a strong base like sodium hydroxide (8.0 equiv) in a suitable solvent system (e.g., ethanol/water 2:1).

-

Heat the solution to 70 °C.

-

Add chloroform (2.0 equiv) dropwise over 1 hour.

-

Stir the resulting mixture for an additional 3 hours at 70 °C.

-

Cool the reaction to room temperature and remove the organic solvent under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 4-5 with acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Perform a standard workup and purify the product, for example by column chromatography.

Figure 1: General mechanism of the Reimer-Tiemann reaction.

Duff Reaction

The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid catalyst to formylate phenols, typically at the ortho position.[7][8][9]

Experimental Protocol (General for Phenols): [10]

-

Heat a mixture of glycerol and boric acid with stirring to 165 °C to form glyceroboric acid.

-

Prepare an intimate mixture of the phenol (e.g., 2,5-dimethylphenol) and hexamethylenetetramine by grinding them together.

-

Cool the glyceroboric acid solution to 150 °C and add the phenol/hexamine mixture with vigorous stirring.

-

After the reaction is complete, treat the mixture with dilute sulfuric acid.

-

Isolate the product by steam distillation.

Figure 2: Simplified mechanism of the Duff reaction.

Chemical Reactivity

This compound exhibits reactivity characteristic of both a phenol and an aldehyde. The electron-donating hydroxyl and methyl groups activate the aromatic ring towards electrophilic substitution, while the aldehyde group can undergo nucleophilic addition and oxidation/reduction reactions.

Reactions of the Aldehyde Group

The aldehyde group can be oxidized to a carboxylic acid. A common oxidizing agent for this transformation is potassium permanganate in an acidic medium.[6]

Reaction: this compound → 4-Hydroxy-2,5-dimethylbenzoic acid

The aldehyde can be reduced to the corresponding alcohol. One source mentions the use of sulfur dioxide for the reduction to the diol, although more common reducing agents like sodium borohydride would also be effective.[4]

Reaction: this compound → (4-Hydroxy-2,5-dimethylphenyl)methanol

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst.[7][8][11] This reaction is useful for forming carbon-carbon double bonds.

Experimental Protocol (General): [7]

-

Combine the aldehyde (e.g., this compound, 3 mmol) and an active methylene compound (e.g., malononitrile, 3.5 mmol) in a suitable solvent (e.g., 5 mL of water and glycerol 1:1).

-

Stir the solution at room temperature for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Filter the resulting precipitate and wash with cold water to isolate the product.

Figure 3: General workflow for the Knoevenagel condensation.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[12][13][14]

Experimental Protocol (General for Phenols): [12]

-

Dissolve the phenol (e.g., this compound) in a solution of a strong base (e.g., sodium hydroxide) to form the sodium phenoxide.

-

Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) followed by the alkyl halide (e.g., methyl iodide).

-

Reflux the mixture for one hour.

-

After cooling, perform an extraction with an organic solvent (e.g., ether).

-

Wash the organic layer with a base solution and then with water.

-

Dry the organic layer and evaporate the solvent to obtain the ether product.

Figure 4: Overview of the Williamson ether synthesis.

Biological Activity

While specific biological studies on this compound are limited in the publicly available literature, the broader class of benzaldehyde derivatives is known to exhibit a range of biological activities.

Antimicrobial Activity

Benzaldehyde and its substituted derivatives have been reported to possess antimicrobial properties against various bacteria and fungi.[15][16] For instance, a study on a related compound, 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid, which is a Schiff base derived from a hydroxybenzaldehyde, showed antimicrobial activity against S. aureus and E. faecalis with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, and against C. albicans and C. tropicalis with an MIC of 128 µg/mL.[15] Another study on dihydroxybenzaldehydes showed that 2,5-dihydroxybenzaldehyde (gentisaldehyde) exhibited a MIC₅₀ of 500 mg/L against bovine mastitis S. aureus isolates.[17][18]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The antioxidant activity of hydroxybenzaldehyde derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results typically reported as IC₅₀ values (the concentration required to scavenge 50% of the radicals).[19][20][21] While no specific IC₅₀ value for this compound was found, a study on a related imine derivative reported good antioxidant activity.[15]

Cytotoxicity

Some hydroxybenzaldehyde derivatives have been investigated for their cytotoxic effects against cancer cell lines.[19][22] For example, 2,4,5-trihydroxybenzaldehyde has shown significant cytotoxicity against HL-60 human leukemia cells.[19] The evaluation of cytotoxicity is often performed using the MTT assay, which measures cell viability, and the results are expressed as IC₅₀ values.[22]

Spectroscopic Data

The following spectroscopic data has been reported for this compound:

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) = 10.40 (s, 1H), 9.98 (s, 1H), 7.54 (s, 1H), 6.68 (s, 1H), 2.49 (s, 3H), 2.13 (s, 3H) | [13] |

| Predicted Mass Spec. | [M+H]⁺: 151.07536, [M+Na]⁺: 173.05730, [M-H]⁻: 149.06080 | [23] |

Conclusion

This compound is a versatile aromatic compound whose reactivity is characterized by the interplay of its phenolic hydroxyl, aldehyde, and methyl substituents. It can be synthesized via established formylation methods and undergoes a variety of chemical transformations, making it a useful intermediate in organic synthesis. While direct biological data is scarce, the known activities of related compounds suggest potential for this molecule in the development of new antimicrobial, antioxidant, or cytotoxic agents. Further research is warranted to fully elucidate its biological profile and to develop specific and optimized protocols for its synthesis and reactions. This guide provides a foundational understanding to facilitate such future investigations.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. benchchem.com [benchchem.com]

- 9. Duff reaction - Wikipedia [en.wikipedia.org]

- 10. scholarworks.uni.edu [scholarworks.uni.edu]

- 11. rsc.org [rsc.org]

- 12. cactus.utahtech.edu [cactus.utahtech.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. benchchem.com [benchchem.com]

- 17. frontiersin.org [frontiersin.org]

- 18. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Navigating the Safe Handling of 4-Hydroxy-2,5-dimethylbenzaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Hydroxy-2,5-dimethylbenzaldehyde. Designed for professionals in research and drug development, this document synthesizes critical safety data, outlines proper handling and emergency procedures, and presents representative experimental protocols for toxicological assessment.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Table 1: GHS Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Serious Eye Irritation | 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |

Pictogram:

Signal Word: Warning [1][3][4][5]

Hazard Statements:

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is crucial to ensure safety when handling this compound.

Table 2: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6] |

| P264 | Wash skin thoroughly after handling.[3][6] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][6] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3][6] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][6] | |